N-((1-(2-(isopropyl(phenyl)amino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazole, a planar, five-membered heteroaromatic molecule with 3C and 2N atoms in 1 and 3 positions . It has extensive intramolecular hydrogen bonding and exists in two equivalent tautomeric forms .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is non-planar with dihedral angles between the planes of the imidazole and phenyl-enedi-amine rings . In the crystal, molecules are connected by N-H⋯N hydrogen bonds .Chemical Reactions Analysis
Imidazole and its derivatives are amphoteric in nature, susceptible to electrophilic and nucleophilic attack, and highly stable to thermal, acid, base, oxidation, and reduction conditions .Scientific Research Applications
Antiviral Activity
Research has explored the synthesis and antiviral activities of compounds structurally related to benzimidazoles and imidazoles. For instance, Hamdouchi et al. (1999) designed a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which demonstrated significant antirhinovirus activities. These compounds were synthesized with the aim of exploring their potential as antiviral agents, with the imidazo[1,2-a]pyridine ring being a key feature in their structure similar to the subject compound (Hamdouchi et al., 1999).
Corrosion Inhibition
Yadav et al. (2015) investigated amino acid compounds, specifically benzimidazole derivatives, as eco-friendly corrosion inhibitors for steel in acidic solutions. These studies provide insights into the use of benzimidazole-related compounds in applications beyond pharmaceuticals, suggesting potential industrial applications in corrosion prevention (Yadav et al., 2015).
Anti-inflammatory and Anti-cancer Properties
Research has also focused on the synthesis and biological evaluation of various benzamide derivatives, exploring their potential biological applications, including anti-inflammatory and anti-cancer activities. Saeed et al. (2015) synthesized a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, demonstrating potential biological applications and indicating the broad applicability of these compounds in medicinal chemistry (Saeed et al., 2015).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities . Therefore, it is plausible that this compound could similarly affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It is known that imidazole compounds, which have a similar structure, show good tissue penetration and permeability . This suggests that the compound could potentially have favorable pharmacokinetic properties, leading to good bioavailability.
Result of Action
It is known that similar compounds have shown anti-inflammatory and analgesic activities . This suggests that the compound could potentially have similar effects at the molecular and cellular level.
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances . Therefore, it is plausible that similar environmental factors could influence the action of this compound.
Properties
IUPAC Name |
N-methyl-N-[[1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-18(2)29(19-10-5-4-6-11-19)24(30)17-28-21-13-8-7-12-20(21)26-23(28)16-27(3)25(31)22-14-9-15-32-22/h4-15,18H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIONGJHTTXVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.